Propargylamine hydrochloride

Catalog No.
S1482312
CAS No.
15430-52-1
M.F
C3H6ClN
M. Wt
91.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargylamine hydrochloride

CAS Number

15430-52-1

Product Name

Propargylamine hydrochloride

IUPAC Name

prop-2-yn-1-amine;hydrochloride

Molecular Formula

C3H6ClN

Molecular Weight

91.54 g/mol

InChI

InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H

InChI Key

IKXNIQJDNKPPCH-UHFFFAOYSA-N

SMILES

C#CCN.Cl

Synonyms

2-Propynylamine, Hydrochloride

Canonical SMILES

C#CC[NH3+].[Cl-]

Application in Neurodegenerative Disorders

Specific Scientific Field: The specific scientific field for this application is Neuroscience, specifically the study and treatment of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Comprehensive Summary of the Application: Propargylamine derivatives such as pargyline, rasagiline, and selegiline, which are synthesized from Propargylamine hydrochloride, are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have shown promising results in the treatment of these diseases .

Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures can vary, but generally involve the synthesis of Propargylamine derivatives such as pargyline, rasagiline, and selegiline . These compounds are then used in various treatment protocols for neurodegenerative disorders .

Summary of Results or Outcomes: The outcomes of using Propargylamine derivatives in the treatment of neurodegenerative disorders have been promising. For example, selegiline has been found to have an antiapoptotic function, which makes it useful for symptomatic and neuroprotective treatment . Pargyline, another derivative, is a monoamine oxidase inhibitor and has been used in the treatment of type 1 diabetes and associated cardiovascular complications .

Application in Organic Synthesis

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, specifically the synthesis of organic compounds .

Comprehensive Summary of the Application: Propargylamine is used as a precursor to other compounds . It is produced by reactions of amines with propargyl halides . The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide .

Methods of Application or Experimental Procedures: The methods of application involve the reactions of amines with propargyl halides to produce propargylamines . The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide .

Summary of Results or Outcomes: The outcomes of using Propargylamine in organic synthesis are diverse, as it can be used to produce a wide range of organic compounds .

Application in Fluorescent Macrocycles Synthesis

Specific Scientific Field: The specific scientific field for this application is Chemistry, specifically the synthesis of fluorescent macrocycles .

Comprehensive Summary of the Application: Propargylamine hydrochloride is used in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

Methods of Application or Experimental Procedures: The methods of application involve the 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

Summary of Results or Outcomes: The outcomes of using Propargylamine hydrochloride in this application are the successful synthesis of a chiral, fluorescent macrocycle .

Application in Solvent-free Synthesis of Propargylamines

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, specifically the solvent-free synthesis of propargylamines .

Comprehensive Summary of the Application: Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Summary of Results or Outcomes: The outcomes of using Propargylamine hydrochloride in solvent-free synthesis of propargylamines are diverse, as it can be used to produce a wide range of organic compounds .

Application in Synthesis of Oxazole

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry, specifically the synthesis of oxazole .

Comprehensive Summary of the Application: Propargylamine is used as a precursor to other compounds . It is produced by reactions of amines with propargyl halides . The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide . A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoylchloride gives the dicarbonyl, a precursor to an oxazole .

Methods of Application or Experimental Procedures: The methods of application involve the reactions of amines with propargyl halides to produce propargylamines . The behavior of propargylamine is illustrated by its acylation benzoyl chloride to the amide . A Sonogashira coupling of the terminal alkyne end with another equivalent of benzoylchloride gives the dicarbonyl, a precursor to an oxazole .

Summary of Results or Outcomes: The outcomes of using Propargylamine hydrochloride in the synthesis of oxazole are the successful synthesis of a dicarbonyl, a precursor to an oxazole .

Propargylamine hydrochloride is an organic compound with the molecular formula C₃H₆ClN. It exists as a colorless, odorless liquid and is primarily utilized as a precursor in various chemical syntheses. Propargylamine itself is characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an amine functional group (NH₂), making it a versatile building block in organic chemistry . The hydrochloride salt form enhances its solubility and stability, facilitating its use in laboratory and industrial applications.

Propargylamine hydrochloride itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of other molecules with potential therapeutic effects. The specific mechanism of action of these derived compounds would depend on their individual structures and functionalities.

Propargylamine hydrochloride is considered a hazardous material []. It is toxic if swallowed, inhaled, or absorbed through the skin []. It can also cause irritation to the eyes, skin, and respiratory system [].

  • Toxicity: No specific data on the toxicity of propargylamine hydrochloride is readily available. However, propargylamine, the parent compound, is known to be toxic [].
  • Flammability: Propargylamine hydrochloride is combustible [].
  • Reactivity: The compound can react violently with strong oxidizing agents [].

Safety Precautions

When handling propargylamine hydrochloride, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator []. It is also important to work in a well-ventilated area and follow proper disposal procedures [].

  • Acylation: Propargylamine can undergo acylation reactions, such as with benzoyl chloride, leading to the formation of amides.
  • Sonogashira Coupling: This reaction involves coupling the terminal alkyne with another equivalent of benzoyl chloride, resulting in dicarbonyl compounds, which are precursors to oxazoles .
  • Nucleophilic Substitution: Propargylamine reacts with various electrophiles due to the nucleophilic nature of the amine group, allowing for the synthesis of diverse derivatives .

Propargylamines exhibit notable biological activities, particularly in medicinal chemistry. They are known to act as inhibitors for several enzymes, including:

  • Histone Deacetylases: Compounds derived from propargylamines have been investigated for their potential in cancer therapy by modulating epigenetic regulation.
  • Monoamine Oxidase B: Propargylamines show promise as neuroprotective agents due to their ability to inhibit this enzyme, which is implicated in neurodegenerative diseases like Parkinson's disease .

The synthesis of propargylamine hydrochloride can be achieved through various methods:

  • Three-Component Coupling Reactions: A common approach involves the reaction of terminal alkynes with aldehydes and amines under catalytic conditions, often utilizing copper catalysts for enhanced efficiency .
  • Decarboxylative Coupling: This method employs alkynyl carboxylic acids alongside amines and aldehydes, yielding propargylamines under mild conditions .
  • Nucleophilic Addition: The nucleophilic attack of propargyl halides on amines also serves as a pathway for synthesizing propargylamines .

Propargylamine hydrochloride is utilized across various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of drugs targeting neurological disorders and certain cancers.
  • Organic Synthesis: Propargylamines are valuable intermediates in creating complex organic molecules, including heterocycles and other functionalized compounds.
  • Material Science: The compound is explored for potential applications in developing new materials due to its unique reactivity profile .

Studies have indicated that propargylamines can interact with various biological targets, leading to significant pharmacological effects. For instance, their role as inhibitors of monoamine oxidase B has been extensively researched, highlighting their potential therapeutic applications in treating neurodegenerative diseases. Additionally, their interactions with histone deacetylases suggest a role in epigenetic regulation, which could have implications for cancer therapy .

Several compounds share structural or functional similarities with propargylamine hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
AllylamineH₂C=CH-CH₂NH₂Contains a double bond; used in polymer synthesis.
AminopropynolH₂C≡C-CH₂OHFeatures a hydroxyl group; used in surfactants.
ButynamineH₂C≡C-CH₂CH₂NH₂Longer carbon chain; used in organic synthesis.
PropenylamineH₂C=CH-CH₂NH₂Contains a double bond; used in drug synthesis.

Propargylamine hydrochloride is unique due to its triple bond functionality combined with an amine group, allowing for distinct reactivity patterns not found in these similar compounds. Its ability to participate in diverse coupling reactions while also serving as a neuroprotective agent sets it apart from others listed above .

Related CAS

2450-71-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

15430-52-1

Dates

Modify: 2023-09-14

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